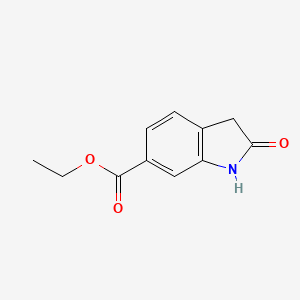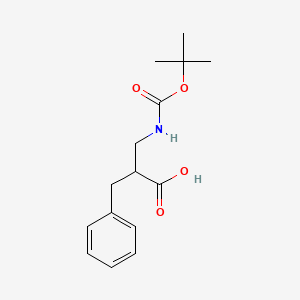
2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is a compound with the molecular formula C15H21NO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect the amino group, preventing it from unwanted reactions . This suggests that the compound might interact with its targets through the unprotected part of the molecule, leading to various biochemical changes.
Biochemical Pathways
As an amino acid derivative, it could potentially be involved in protein synthesis and other amino acid-related pathways .
Result of Action
Given its structure as an amino acid derivative, it could potentially influence protein synthesis and other cellular processes involving amino acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid . For instance, the compound should be stored in a sealed container in a dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, affecting their stability and reactivity. For instance, it may interact with proteases, altering their catalytic activity and substrate specificity .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to the active site of enzymes, blocking substrate access and inhibiting catalytic activity. Alternatively, it can induce conformational changes in enzymes, enhancing their activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and tissue damage. Threshold effects are observed, where a specific dosage range produces optimal results without toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s bioavailability and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins, facilitating its uptake and distribution. Once inside the cell, it can localize to specific compartments or organelles, influencing its accumulation and activity. These interactions determine the compound’s effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can influence its interactions with biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino acids. One common method is the reaction of 3-amino propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA), leading to the formation of the free amine.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: TFA in dichloromethane (DCM) at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of free amines after Boc group removal.
Scientific Research Applications
2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid: A serine derivative with similar protecting group chemistry.
Boc-beta-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-butoxycarbonyl)ethanolamine: A compound with a similar Boc protecting group used in organic synthesis.
Uniqueness
2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific structure, which combines a benzyl group and a Boc-protected amine. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCITKXROAFBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626938 | |
| Record name | 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26250-90-8 | |
| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26250-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26250-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

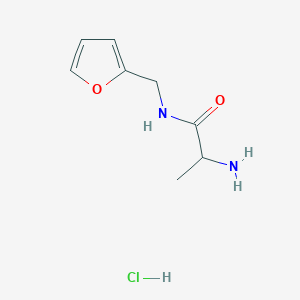
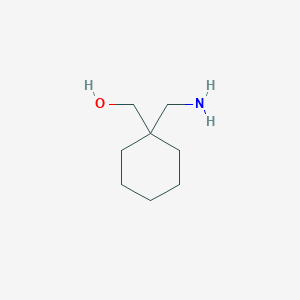
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)
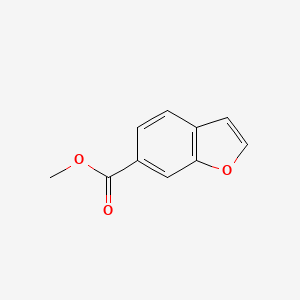
![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)
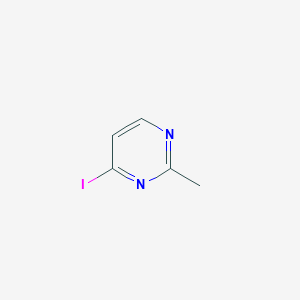
![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)



